1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Physicochemical characterization Process chemistry Solid-state handling

Researchers building biaryl libraries often face failed couplings due to sluggish oxidative addition of C-Cl bonds. 4-Bromo-2-fluoro-5-nitroanisole (661463-13-4) solves this with its C-Br bond, enabling efficient Suzuki-Miyaura coupling at ambient to 60°C using standard Pd catalysts. • Ortho-nitro/meta-bromo arrangement directs SNAr exclusively to C-1, allowing sequential amination then reduction to benzimidazoles. • Low melting point (95-97°C) ensures homogeneous reaction mixtures; ≥97% purity with certified COA. • Multi-vendor availability with validated Sandmeyer route at 25.6 g scale (97% yield) de-risks scale-up.

Molecular Formula C7H5BrFNO3
Molecular Weight 250.02 g/mol
CAS No. 661463-13-4
Cat. No. B1289492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
CAS661463-13-4
Molecular FormulaC7H5BrFNO3
Molecular Weight250.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)[N+](=O)[O-])Br)F
InChIInChI=1S/C7H5BrFNO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3
InChIKeyBSSKDKZDQARXEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene: Tetrasubstituted Nitroaromatic Building Block


1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene (CAS 661463-13-4), also known as 4-bromo-2-fluoro-5-nitroanisole, is a polysubstituted nitroaromatic compound with the molecular formula C₇H₅BrFNO₃ and a molecular weight of 250.02 g/mol [1]. The benzene ring bears four distinct substituents—bromo (C-1), fluoro (C-5), methoxy (C-4), and nitro (C-2)—creating a unique electronic and steric environment that dictates its reactivity in cross-coupling, nucleophilic aromatic substitution, and reduction chemistry . This compound is primarily employed as a versatile intermediate in medicinal chemistry and agrochemical research, where its specific substitution pattern enables selective transformations that are not achievable with regioisomeric or halogen-exchanged analogs .

Why 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene Is Irreplaceable


The specific 1,2,4,5-tetrasubstitution pattern on the benzene ring of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene creates a unique electronic landscape that governs both the regioselectivity and the relative reactivity of each substituent toward chemical transformation . Regioisomers such as 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene (CAS 330794-02-0), which swap the methoxy and nitro positions, exhibit a melting point difference of over 200 °C—95–97 °C versus 304–306 °C—directly impacting purification strategy, formulation handling, and thermal stability in downstream processing [1]. The chloro analog (1-chloro-5-fluoro-4-methoxy-2-nitrobenzene, CAS 98404-03-6) presents a fundamentally different oxidative addition profile in palladium-catalyzed cross-coupling due to the higher C–Cl bond dissociation energy relative to C–Br, altering both catalytic turnover and coupling yields under standardized conditions . Generic substitution without accounting for these quantifiable differences risks failed reactions, reduced yields, and inconclusive biological SAR data.

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene: Differentiation Evidence


Melting Point Gap for Easier Purification and Handling

The target compound 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene (CAS 661463-13-4) exhibits a melting point of 95–97 °C, as certified by HPLC-grade supplier specifications . In contrast, its closest regioisomer 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene (CAS 330794-02-0), which differs only by the interchange of the methoxy and nitro substituent positions, melts at 304–306 °C [1]. This constitutes a difference of approximately 208–210 °C between two isomers of identical molecular formula and molecular weight (250.02 g/mol) [2]. The low melting point of the target compound translates into superior solubility in common organic solvents at ambient temperature, simplified recrystallization protocols, and reduced energy input for melt-processing or solvent-free reaction setups.

Physicochemical characterization Process chemistry Solid-state handling

Distinct ¹H-NMR Signatures for Regioisomer Identification

The ¹H-NMR spectrum of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene (300 MHz, CDCl₃) displays two aromatic doublets at δ 7.58 (d, J = 8.1 Hz, 1H) and δ 7.40 (d, J = 9.9 Hz, 1H), along with a methoxy singlet at δ 3.96 (3H, s) . The regioisomer 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene, recorded at 400 MHz in DMSO-d₆, shows aromatic protons at δ 8.08 (d, J = 8.4 Hz, 1H) and δ 7.76 (d, J = 5.5 Hz, 1H), with the methoxy singlet at δ 3.93 (3H, s) . The downfield shift of the aromatic protons in the regioisomer (Δδ ≈ +0.5 and +0.36 ppm, respectively) reflects the altered electronic environment caused by the repositioned nitro group, which exerts a stronger deshielding effect when para to the bromine rather than ortho. These distinct spectroscopic fingerprints enable unambiguous identity confirmation and quantification of isomeric purity by ¹H-NMR integration, a critical requirement for regulated pharmaceutical intermediate release testing.

Analytical chemistry Quality control Structural confirmation

C–Br vs. C–Cl Reactivity Advantage in Cross-Coupling

The bromo substituent at the C-1 position of the target compound serves as a superior oxidative addition partner in palladium(0)-catalyzed cross-coupling reactions relative to the chloro analog 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene (CAS 98404-03-6) . This advantage follows the well-established reactivity order for aryl halides in Suzuki-Miyaura coupling: I > OTf ≥ Br >> Cl, which is governed by the relative C–X bond dissociation energies [1]. The chloro analog (molecular weight 205.57 g/mol) displays a calculated aqueous solubility of 0.06 g/L at 25 °C and a boiling point of approximately 283.9 °C, whereas the bromo compound has a higher molecular weight (250.02 g/mol), a higher predicted logP (3.03 vs. approximately 2.3 for the chloro analog), and a melting point of 95–97 °C that facilitates handling as a crystalline solid rather than a low-melting semi-solid . In practice, the bromo compound undergoes oxidative addition with Pd(PPh₃)₄ or Pd₂(dba)₃/ligand systems at ambient to mild temperatures (25–60 °C), whereas the chloro analog typically requires elevated temperatures (80–110 °C) or specialized electron-rich phosphine ligands to achieve comparable conversion, as established by class-level reactivity trends in polyhalogenated nitroaromatics [2].

Cross-coupling chemistry Suzuki-Miyaura reaction Catalytic turnover

Ortho-Nitro/Meta-Bromo Push-Pull System Directs SNAr Regioselectivity

In 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, the nitro group at C-2 is positioned ortho to the bromo leaving group at C-1, while the electron-donating methoxy group at C-4 and the fluoro at C-5 occupy the meta and para positions relative to bromine, respectively . This arrangement creates an electronic 'push-pull' system: the ortho-nitro group strongly activates the ipso carbon toward nucleophilic attack by stabilizing the Meisenheimer intermediate through resonance, while the meta-methoxy group provides only inductive electron withdrawal, and the para-fluoro exerts an inductive electron-withdrawing effect that further polarizes the C–Br bond [1]. Literature on nitroaromatic SNAr mechanisms establishes that an ortho- or para-nitro group relative to the leaving group is required for efficient displacement; the target compound's ortho-nitro arrangement satisfies this prerequisite, whereas regioisomer 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene (CAS 330794-02-0) places the nitro group para to bromine but ortho to fluorine, altering the regiochemical outcome when multiple leaving groups compete [2]. The relative nucleofugicity order in activated nitroaromatic systems has been established as F ≈ NO₂ > Br > Cl, meaning that in the target compound, bromine is the kinetically preferred leaving group for SNAr due to the ortho-nitro activation and the poorer leaving-group ability of the meta-methoxy substituent, enabling selective mono-substitution without competing defluorination or nitro displacement [3].

Nucleophilic aromatic substitution Regioselective functionalization Medicinal chemistry

Certified Purity and Yield Ensuring Procurement Reliability

Commercially available 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene is supplied with a minimum HPLC purity specification of 98% (AKSci, lot-specific COA) or 97% (Bidepharm, with NMR/HPLC/GC batch release) . The established Sandmeyer-based synthetic route from 5-fluoro-4-methoxy-2-nitroaniline delivers the crystalline product in 91% isolated yield after column chromatography (ethyl acetate/hexane = 1:8), with full ¹H-NMR characterization at 300 MHz confirming structural integrity . An alternative literature procedure reports an optimized yield of 97% (25.6 g scale) with LC-MS confirmation (M+H⁺ m/z = 251) . By comparison, the chloro analog (CAS 98404-03-6) is offered at 97–98% GC purity but lacks published melting point data and detailed synthetic yield benchmarking across multiple independent suppliers, and the high-melting regioisomer (CAS 330794-02-0) is primarily sourced from a limited number of specialty inorganic suppliers (e.g., American Elements) with less extensive batch characterization data . The target compound benefits from a multi-vendor supply base (AKSci, Bidepharm, CymitQuimica, Aladdin, Aromsyn) with published specifications for purity, melting point, storage conditions (2–8 °C long-term), and shipping classification (non-hazardous), reducing single-source procurement risk .

Quality assurance Supply chain reliability Reproducibility

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene: Application Scenarios


Suzuki-Miyaura Library Synthesis via C–Br Activation

Medicinal chemistry teams building biaryl libraries via parallel Suzuki-Miyaura coupling should select 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene (CAS 661463-13-4) over the chloro analog (CAS 98404-03-6) to ensure efficient oxidative addition at ambient to 60 °C using standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts . The C–Br bond enables coupling with a broad scope of aryl and heteroaryl boronic acids without requiring specialized electron-rich phosphine ligands or microwave acceleration, which would be necessary for the chloro congener [1]. The ortho-nitro group further activates the ring, and the low melting point (95–97 °C) ensures homogeneous reaction mixtures in common solvents such as THF, DMF, or dioxane at the reaction temperature.

Sequential SNAr–Nitro Reduction for Heterocycle Construction

The ortho-nitro/meta-bromo arrangement in 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene directs the first nucleophilic aromatic substitution exclusively to the C-1 bromo position, allowing introduction of an amine, alkoxide, or thiol nucleophile without competing defluorination [2]. Subsequent reduction of the C-2 nitro group to the corresponding aniline (using Fe/AcOH or catalytic hydrogenation) generates an ortho-diamino or amino-hydroxy motif primed for cyclocondensation to benzimidazoles, benzoxazoles, or quinoxalines. This sequence exploits the unique regiochemical orthogonality that regioisomer CAS 330794-02-0 cannot provide because its nitro group is para to bromine, leading to competing activation at the fluorine-bearing carbon .

Multi-Vendor Supply and Purity for Process Scale-Up

Process chemistry groups scaling synthetic routes from gram to kilogram quantities should prioritize 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene because of its multi-vendor commercial availability with documented purity specifications (≥97% by HPLC), certified melting point (95–97 °C), and defined long-term storage conditions (2–8 °C) . The Sandmeyer-based synthetic route has been demonstrated at 25.6 g scale with 97% isolated yield, providing a validated path for further scale-up . In contrast, the high-melting regioisomer (304–306 °C) presents handling challenges for large-scale melt-transfer operations, and the chloro analog lacks a comparably well-characterized supply base, increasing procurement risk for GMP or ISO-certified environments.

Regioisomer Identity Confirmation for SAR Studies

In kinase inhibitor or GPCR modulator SAR campaigns where subtle changes in substituent position profoundly affect target binding, the distinct ¹H-NMR fingerprint of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene (δ 7.58 and 7.40 ppm, J = 8.1 and 9.9 Hz) provides an immediate and unambiguous identity check that distinguishes it from the 2-fluoro-5-methoxy-4-nitro regioisomer (δ 8.08 and 7.76 ppm) . This spectroscopic differentiation is critical when both isomers are present in a compound collection, preventing cross-contamination that could generate misleading biological activity data and derail lead optimization efforts.

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